Piridocaine Hydrochloride

Description

Properties

CAS No. |

69780-83-2 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

2-piperidin-2-ylethyl 2-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11;/h1-2,6-7,11,16H,3-5,8-10,15H2;1H |

InChI Key |

AOTAYHZDDHTRBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Piridocaine Hydrochloride for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piridocaine (B1208490) hydrochloride is a local anesthetic agent belonging to the ester class of compounds. Its primary pharmacological function is the induction of transient and reversible regional anesthesia. This technical guide provides a comprehensive overview of the core mechanism of action of piridocaine hydrochloride, with a focus on its molecular interactions and physiological effects. In the absence of extensive publicly available research specifically on piridocaine hydrochloride, this guide leverages established principles of local anesthetic pharmacology and draws parallels with well-characterized analogues, such as lidocaine (B1675312), to provide a robust framework for understanding its activity.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for piridocaine hydrochloride, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2] These channels are critical for the initiation and propagation of action potentials, the fundamental signals for nerve impulse transmission.[2][3] By inhibiting the influx of sodium ions through these channels, piridocaine hydrochloride prevents the depolarization of the neuronal membrane, thereby blocking the generation and conduction of nerve impulses and resulting in a loss of sensation in the innervated area.[1][2]

State-Dependent Blockade

The interaction of local anesthetics with VGSCs is highly dependent on the conformational state of the channel. The three primary states are resting (closed), open, and inactivated. Piridocaine hydrochloride is thought to exhibit a state-dependent binding affinity, preferentially targeting the open and inactivated states of the sodium channel. This "modulated receptor hypothesis" posits that the drug has a higher affinity for channels that are actively being used, a phenomenon known as use-dependent block.[4][5] This property is clinically significant as it allows for a more pronounced effect in rapidly firing neurons, such as those transmitting pain signals.

Quantitative Analysis of Sodium Channel Inhibition

Table 1: Representative IC50 Values for Lidocaine Inhibition of Voltage-Gated Sodium Channels

| Channel State | Cell Type | Holding Potential (mV) | IC50 (µM) |

| Resting | HEK293 | -120 | 775.6 ± 37.1[6] |

| Inactivated | HEK293 | -90 | 18.4 ± 2.6[6] |

| Resting (automated patch-clamp) | HEK293 | -120 | 578.7 ± 74.3[6] |

| Inactivated (automated patch-clamp) | HEK293 | -90 | 17.9 ± 2.0[6] |

Note: This data is for lidocaine and serves as a proxy to illustrate the expected state-dependent affinity of a local anesthetic like piridocaine hydrochloride.

Signaling Pathway and Molecular Interactions

The action of piridocaine hydrochloride at the molecular level involves its diffusion across the neuronal membrane and subsequent interaction with its binding site within the pore of the VGSC.

Experimental Protocols

Detailed experimental investigation is crucial for elucidating the precise mechanism of action of piridocaine hydrochloride. The following are representative protocols that can be adapted for this purpose.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated neurons or cells expressing VGSCs.

Objective: To characterize the inhibitory effects of piridocaine hydrochloride on voltage-gated sodium currents.

Methodology:

-

Cell Culture: Utilize primary neuronal cultures (e.g., dorsal root ganglion neurons) or a cell line heterologously expressing a specific sodium channel isoform (e.g., HEK293 cells).

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be formulated to mimic the intracellular ionic environment.

-

Recording:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential where sodium channels are in the resting state (e.g., -100 mV).

-

Apply depolarizing voltage steps to elicit sodium currents.

-

-

Drug Application: Perfuse the recording chamber with varying concentrations of piridocaine hydrochloride.

-

Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug to determine the concentration-response relationship and calculate the IC50 value. Utilize specific voltage protocols to investigate use-dependent and state-dependent blockade.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. vetmed.illinois.edu [vetmed.illinois.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 5. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Piridocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Piridocaine Hydrochloride, a local anesthetic of the aminobenzoate ester class. Due to the limited availability of direct experimental data for Piridocaine Hydrochloride, this guide presents a plausible synthetic route and expected characterization profiles based on established chemical principles and data from structurally analogous compounds. Detailed experimental protocols are provided to facilitate its preparation and analysis in a laboratory setting.

Introduction to Piridocaine Hydrochloride

Piridocaine is a local anesthetic belonging to the family of aminobenzoate esters. Its chemical structure, 2-piperidin-2-ylethyl 2-aminobenzoate, features a lipophilic aminobenzoic acid moiety linked via an ester bond to a hydrophilic amino alcohol, 2-(2-hydroxyethyl)piperidine. This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve membranes and block sodium ion channels, thereby inhibiting the propagation of nerve impulses. Piridocaine is typically used as its hydrochloride salt to enhance its solubility and stability.

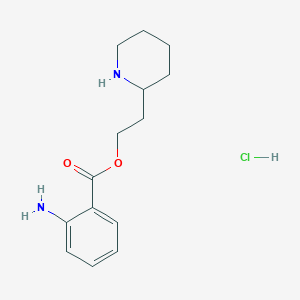

Chemical Structure of Piridocaine:

Synthesis of Piridocaine Hydrochloride

The synthesis of Piridocaine Hydrochloride can be conceptualized as a two-step process: the synthesis of the key intermediate, 2-(2-hydroxyethyl)piperidine, followed by its esterification with 2-aminobenzoic acid and subsequent conversion to the hydrochloride salt.

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 2-(2-hydroxyethyl)piperidine

This procedure is based on the catalytic hydrogenation of 2-pyridineethanol.

-

Materials: 2-pyridineethanol, Ethanol (B145695), Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C), Hydrogen gas.

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2-pyridineethanol (1 mole) in ethanol (500 mL).

-

Carefully add the hydrogenation catalyst (e.g., 1-2 mol% PtO₂ or 5% Rh/C).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the recommended pressure for the chosen catalyst (typically 50-100 psi).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the completion of the reaction.

-

Carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 2-(2-hydroxyethyl)piperidine.

-

Purify the product by vacuum distillation.

-

Step 2: Synthesis of Piridocaine Hydrochloride

This step involves the Fischer esterification of 2-aminobenzoic acid with the synthesized 2-(2-hydroxyethyl)piperidine, followed by salt formation.

-

Materials: 2-Aminobenzoic acid, 2-(2-hydroxyethyl)piperidine, Concentrated sulfuric acid, Toluene (B28343), Diethyl ether, Sodium carbonate solution (10%), Anhydrous sodium sulfate, Hydrochloric acid (gas or concentrated solution in a suitable solvent like diethyl ether).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminobenzoic acid (1 mole), 2-(2-hydroxyethyl)piperidine (1.2 moles), and toluene (as a solvent to facilitate water removal).

-

Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole) to the stirred mixture.

-

Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 10% sodium carbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain crude Piridocaine free base as an oil or solid.

-

Dissolve the crude Piridocaine base in anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring.

-

Piridocaine Hydrochloride will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Characterization of Piridocaine Hydrochloride

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Piridocaine Hydrochloride. The following are the recommended analytical techniques and expected results based on the known structure and data from analogous compounds.

Characterization Workflow

Data Presentation

Table 1: Physicochemical and Chromatographic Data (Expected)

| Parameter | Expected Value/Range |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 284.78 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | To be determined experimentally |

| Solubility | Soluble in water and ethanol |

| TLC (Silica gel) | Rf value dependent on eluent |

| HPLC Retention Time | Dependent on column and mobile phase |

Spectroscopic and Spectrometric Data (Predicted)

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons | 6.5 - 8.0 (multiplets) | 110 - 150 |

| -NH₂ Protons | ~5.0 (broad singlet) | - |

| -O-CH₂- | ~4.3 (triplet) | ~65 |

| -CH₂-CH(piperidine)- | ~3.5 (multiplet) | ~45 |

| Piperidine Ring Protons | 1.2 - 3.2 (multiplets) | 24 - 55 |

| Ester Carbonyl (-COO-) | - | ~167 |

Table 3: Predicted Mass Spectrometry (ESI-MS) Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 249.16 | Molecular ion of the free base |

| Fragment 1 | 120.04 | Fragment corresponding to the aminobenzoyl moiety |

| Fragment 2 | 128.11 | Fragment corresponding to the piperidinylethanol moiety |

Table 4: Predicted FT-IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber Range |

| N-H Stretch (amine) | 3300 - 3500 (two bands) |

| N-H Stretch (ammonium) | 2400 - 2800 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | 1700 - 1720 |

| C=C Stretch (aromatic) | 1590 - 1620 |

| C-O Stretch (ester) | 1250 - 1300 |

| C-N Stretch | 1180 - 1250 |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of Piridocaine Hydrochloride.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH adjusted). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan, expected to be around 290-310 nm, characteristic of aminobenzoates.

-

Sample Preparation: Dissolve a known amount of Piridocaine Hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

-

Procedure: Inject the sample into the HPLC system and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of Piridocaine Hydrochloride.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Procedure: Acquire ¹H NMR and ¹³C NMR spectra. The predicted chemical shifts in Table 2 can be used for spectral assignment.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer.

-

Procedure: Obtain the mass spectrum. The expected molecular ion peak and major fragments are listed in Table 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Procedure: Record the IR spectrum in the range of 4000-400 cm⁻¹. The expected absorption bands are provided in Table 4.

Conclusion

This technical guide outlines a feasible synthetic pathway and a comprehensive characterization strategy for Piridocaine Hydrochloride. While direct experimental data is scarce, the provided protocols and predicted data, based on the principles of organic chemistry and analogy to similar structures, offer a solid foundation for researchers and scientists in the field of drug development to synthesize and characterize this local anesthetic. The successful execution of these methods will enable the generation of reliable data to fully elucidate the properties of Piridocaine Hydrochloride.

An In-depth Technical Guide to the Solubility and Stability of Piridocaine Hydrochloride and its Analogs

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility and stability data for Piridocaine Hydrochloride (CAS 69780-83-2), also known as Lucaine Hydrochloride. Therefore, this guide provides a comprehensive overview of the principles and methodologies for these studies by leveraging detailed information on its close structural and functional analogs, Lidocaine (B1675312) Hydrochloride and Prilocaine Hydrochloride. The data and experimental protocols presented herein are for these analog compounds and should be considered illustrative for Piridocaine Hydrochloride.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility and stability profiles critical for the formulation and lifecycle management of amide-type local anesthetics.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. For parenteral, oral, and topical dosage forms, understanding the solubility in various solvents, pH conditions, and temperatures is fundamental.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of the analyte in a specific solvent at a controlled temperature.

Materials and Apparatus:

-

Analyte (e.g., Lidocaine Hydrochloride, Prilocaine Hydrochloride)

-

Solvents (e.g., purified water, ethanol, methanol, phosphate (B84403) buffers of various pH)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

An excess amount of the solid analyte is added to a known volume of the solvent in a sealed flask.

-

The flasks are placed in an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The time to reach equilibrium should be predetermined through preliminary studies (typically 24-72 hours).

-

After reaching equilibrium, the suspensions are allowed to stand to allow for the sedimentation of undissolved particles.

-

An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solids.

-

The filtrate is then appropriately diluted with the solvent.

-

The concentration of the dissolved analyte in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The experiment is performed in triplicate to ensure the reliability of the results.

Solubility Data for Lidocaine Hydrochloride and Prilocaine Hydrochloride

The following tables summarize the reported solubility of Lidocaine Hydrochloride and Prilocaine Hydrochloride in various solvents.

Table 1: Solubility of Lidocaine Hydrochloride

| Solvent | Solubility Description | Quantitative Value (if available) | Reference |

| Water | Very soluble | 1 g in 0.7 mL | [1] |

| Ethanol | Very soluble | 1 g in 1.5 mL | [1] |

| Chloroform | Soluble | - | [2] |

| Diethyl Ether | Practically insoluble | - | [2] |

| Methanol | Very soluble | - | [3] |

Table 2: Solubility of Prilocaine Hydrochloride

| Solvent | Solubility Description | Quantitative Value (if available) | Reference |

| Water | Freely soluble | 1 g in 5 mL | [4] |

| Ethanol | Freely soluble | - | [5] |

| Chloroform | Slightly soluble | - | [5] |

| Acetone | Very slightly soluble | - | [5] |

| Diethyl Ether | Practically insoluble | - | [5] |

Stability Studies

Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key component, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, expose the drug substance to stress conditions to accelerate its degradation.[6][7]

Objective: To identify the degradation pathways and potential degradation products of the analyte under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 N to 1 N HCl) and heated (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: The drug substance is dissolved in a basic solution (e.g., 0.1 N to 1 N NaOH) and heated (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-100 °C) in a controlled oven.

-

Photostability: The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions or expose the solid drug to the stress conditions outlined above.

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

-

Aim for a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being overly complex.[6]

Stability-Indicating HPLC Method (Example for Lidocaine Hydrochloride)

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation and separate it from its degradation products.

Table 3: Example HPLC Method for Lidocaine Hydrochloride Stability Testing

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile : Methanol (70:20:10, v/v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This is an example method; specific conditions may need to be optimized.[8]

Degradation Pathway of Lidocaine

Understanding the degradation pathway is essential for identifying and controlling impurities. The primary degradation pathway for lidocaine involves hydrolysis of the amide bond.

-

Hydrolysis: The amide linkage in lidocaine can be hydrolyzed under both acidic and basic conditions to yield 2,6-dimethylaniline (B139824) and N,N-diethylaminoacetic acid.[9] 2,6-dimethylaniline is a known impurity and a potential degradation product that needs to be monitored.

-

Oxidation: N-oxidation of the tertiary amine can also occur.[10]

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. ccsenet.org [ccsenet.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. nps.org.au [nps.org.au]

- 5. Description and Solubility - P [drugfuture.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. database.ich.org [database.ich.org]

- 8. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 9. ClinPGx [clinpgx.org]

- 10. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Piridocaine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical methodologies for the quantification of Piridocaine Hydrochloride. Given the structural similarity of Piridocaine to other amide-type local anesthetics, this document details established analytical techniques for analogous compounds, such as lidocaine (B1675312) and prilocaine (B1678100), which can be adapted and validated for the precise quantification of Piridocaine Hydrochloride in various sample matrices. The guide covers the principles, detailed experimental protocols, and comparative quantitative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

Introduction to Piridocaine Hydrochloride and its Analytical Importance

Piridocaine Hydrochloride is an amide-type local anesthetic. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle.[1] It ensures compliance with regulatory standards, guarantees patient safety, and is crucial for formulation development, stability studies, and pharmacokinetic and toxicokinetic assessments.[1] This guide outlines the core analytical techniques that can be employed for these purposes.

Core Analytical Methodologies

A variety of analytical techniques are suitable for the quantification of Piridocaine Hydrochloride.[1] The choice of method often depends on the sample matrix, the required sensitivity, and the specific application, such as quality control, impurity profiling, or analysis in biological fluids. The most prominent methods include:

-

High-Performance Liquid Chromatography (HPLC): Widely regarded as the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and versatility.

-

Gas Chromatography (GC): A powerful technique, particularly when coupled with a mass spectrometer (MS), for the analysis of volatile and thermally stable compounds.

-

UV-Visible Spectrophotometry: A simpler, cost-effective method suitable for routine analysis of the pure compound or in simple formulations.

-

Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for chiral separations and the analysis of small sample volumes.

Comparative Quantitative Data

The following table summarizes typical quantitative performance parameters for the analytical methods described, based on data from analogous local anesthetic hydrochlorides. It is imperative to note that these values serve as a guideline, and specific validation for Piridocaine Hydrochloride is required to establish method performance.

| Analytical Method | Analyte (Analog) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| HPLC-UV | Lidocaine HCl | 20-100 µg/mL | 1.54 µg/mL | 4.68 µg/mL | 95-105% | <2% | [2] |

| Lidocaine HCl | 0.1–0.5 µg/mL | 0.00521 µg/mL | 0.01645 µg/mL | 96-100% | ≤0.57% | [3] | |

| Lidocaine & Diltiazem HCl | 20–500 µg/mL | 1.74 µg/mL (LID) | 5.30 µg/mL (LID) | 99.10–100.65% (LID) | - | [4] | |

| GC-MS | Prilocaine HCl (in plasma) | 20-250 ng/mL | 10 ng/mL | 20 ng/mL | >91% | <6.0% | [5][6] |

| Prilocaine HCl | 40-1000 ng/mL | 15 ng/mL | 31 ng/mL | - | ≤3.5% | [7] | |

| GC-FID | Lidocaine HCl | 0.1-5.0 µg/mL | 0.03 µg/mL | 0.11 µg/mL | 99.47% | <3.0% | |

| UV-Vis Spectrophotometry | Lidocaine | 1.44 – 69.31 ppm | - | - | - | - | [8] |

| Capillary Electrophoresis | Amide Local Anesthetics | - | ~30 ng/mL | - | ~90% | <2% | [9] |

Data presented is for analogous compounds and should be considered indicative. Method validation for Piridocaine Hydrochloride is essential.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar local anesthetics and should be adapted and validated for Piridocaine Hydrochloride.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Piridocaine Hydrochloride in bulk drug and pharmaceutical formulations.

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 10mM Dipotassium monohydrogen phosphate) and acetonitrile (B52724) (e.g., 20:80 v/v). The pH should be optimized for Piridocaine Hydrochloride (a starting point could be pH 7.0, adjusted with phosphoric acid).[2][4]

-

Column Temperature: 25°C.[3]

-

Detection Wavelength: The wavelength of maximum absorbance for Piridocaine Hydrochloride should be determined (a starting point could be around 220-263 nm).[2][4]

-

Injection Volume: 20 µL.

b. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Piridocaine Hydrochloride reference standard in the mobile phase or a suitable solvent like methanol (B129727) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 20-100 µg/mL).[2]

-

Sample Preparation: For a pharmaceutical formulation, accurately weigh a portion of the homogenized sample (e.g., cream, gel) or measure a precise volume of a liquid formulation. Dissolve or dilute it in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection. The final concentration should fall within the calibration range.

c. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of Piridocaine Hydrochloride in the samples by comparing the peak area with the calibration curve.

d. Method Validation: The method must be validated according to ICH guidelines (Q2(R1)), assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][10][11][12][13]

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

This method is highly sensitive and selective, making it suitable for the determination of Piridocaine Hydrochloride in complex matrices like biological fluids.

a. Instrumentation and Chromatographic Conditions:

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI).

-

Mass Analyzer: Quadrupole, operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

b. Standard and Sample Preparation:

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., lidocaine or another local anesthetic) should be used.

-

Standard Stock Solution: Prepare a stock solution of Piridocaine Hydrochloride and the internal standard in a suitable organic solvent (e.g., methanol).

-

Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) by spiking with known amounts of Piridocaine Hydrochloride and a constant concentration of the internal standard.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample, add the internal standard.

-

Alkalinize the sample with a suitable base (e.g., NaOH).

-

Extract the analytes with an organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol).

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol) and inject into the GC-MS system.

-

c. Analysis Procedure:

-

Inject the extracted calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Inject the extracted samples.

-

Quantify Piridocaine Hydrochloride in the samples using the calibration curve.

UV-Visible Spectrophotometry

This is a straightforward and rapid method for the quantification of Piridocaine Hydrochloride in pure form or in simple pharmaceutical formulations.

a. Instrumentation:

-

A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

b. Reagents and Solutions:

-

Solvent: A suitable solvent in which Piridocaine Hydrochloride is soluble and stable, and that does not absorb in the region of interest (e.g., distilled water, methanol, or a buffer solution).

-

Standard Stock Solution: Prepare a stock solution of Piridocaine Hydrochloride reference standard in the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent.

c. Analysis Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of Piridocaine Hydrochloride by scanning a standard solution over a suitable UV range (e.g., 200-400 nm).

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument with the solvent blank.

-

Measure the absorbance of each calibration standard and the sample solutions.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Calculate the concentration of Piridocaine Hydrochloride in the samples from the calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and can be an alternative to HPLC, especially for chiral separations if different stereoisomers of Piridocaine exist.

a. Instrumentation and Conditions:

-

CE System: A capillary electrophoresis system with a UV detector.

-

Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., effective length 40 cm).

-

Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., phosphate (B84403) buffer). The composition and pH of the BGE need to be optimized for the separation of Piridocaine Hydrochloride.

-

Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

-

Temperature: Controlled temperature (e.g., 25°C).

-

Injection: Hydrodynamic or electrokinetic injection.

-

Detection: UV detection at the λmax of Piridocaine Hydrochloride.

b. Standard and Sample Preparation:

-

Prepare standard and sample solutions in the BGE or a compatible solvent at low concentrations.

c. Analysis Procedure:

-

Condition the capillary with a sequence of rinses (e.g., NaOH, water, BGE).

-

Inject the standard or sample solution.

-

Apply the separation voltage.

-

Detect the analyte as it passes the detector.

-

Quantification is based on the peak area, similar to chromatography.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analytical quantification of Piridocaine Hydrochloride.

References

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Bot Verification [ijbr.com.pk]

- 4. tandfonline.com [tandfonline.com]

- 5. Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology. | Semantic Scholar [semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. scispace.com [scispace.com]

- 9. [The quantitative analysis of amide local anesthetics using high pressure liquid chromatography and ultraviolet detection (HPLC/UV)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. altabrisagroup.com [altabrisagroup.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. demarcheiso17025.com [demarcheiso17025.com]

Piridocaine Hydrochloride: A Neuropharmacological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Local anesthetics are a cornerstone of pain management in clinical practice. They function by reversibly blocking nerve conduction near their site of administration, thereby producing a transient and localized loss of sensory, motor, and autonomic nerve function. Piridocaine hydrochloride is classified within this broad category of therapeutic agents. However, unlike more extensively studied local anesthetics such as lidocaine (B1675312) or bupivacaine, the specific neuropharmacological properties of Piridocaine remain largely uncharacterized in contemporary scientific research. This document aims to provide an in-depth guide based on the limited available information and to delineate the areas where further research is critically needed.

Core Neuropharmacology

Mechanism of Action

The fundamental mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) on the intracellular side of the neuronal membrane. By binding to the open or inactivated state of these channels, they prevent the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a dose-dependent decrease in the rate of rise of the action potential, an increase in the threshold for electrical excitation, and ultimately, the prevention of action potential propagation. While this is the presumed mechanism for Piridocaine Hydrochloride, specific details regarding its interaction with different sodium channel isoforms (e.g., Nav1.1-Nav1.9) are unknown.

Signaling Pathways

The primary signaling pathway affected by local anesthetics is the transmission of nociceptive signals from the periphery to the central nervous system. By blocking sodium channels in sensory neurons, Piridocaine Hydrochloride would interrupt the propagation of pain signals.

Quantitative Data

A thorough review of scientific databases and literature reveals a significant lack of quantitative pharmacological data for Piridocaine Hydrochloride. Key metrics essential for a comprehensive neuropharmacological profile, such as receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50), have not been publicly reported.

Table 1: Quantitative Neuropharmacological Data for Piridocaine Hydrochloride

| Parameter | Value | Receptor/Channel | Species/Tissue | Reference |

| Ki (nM) | Not Available | - | - | - |

| IC50 (µM) | Not Available | - | - | - |

| EC50 (µM) | Not Available | - | - | - |

| Emax (%) | Not Available | - | - | - |

The absence of this data prevents a detailed comparison of Piridocaine Hydrochloride with other local anesthetics and hinders any structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols for the neuropharmacological investigation of Piridocaine Hydrochloride are not available in the reviewed literature. To characterize this compound, standard preclinical assays would be required. The following represents a logical workflow for such a research program.

A standard receptor binding assay protocol would involve:

-

Preparation of cell membranes expressing the target receptor (e.g., sodium channels).

-

Incubation of the membranes with a radiolabeled ligand known to bind to the receptor.

-

Addition of varying concentrations of Piridocaine Hydrochloride to compete with the radioligand.

-

Separation of bound and free radioligand by filtration.

-

Quantification of radioactivity to determine the displacement curve and calculate the Ki or IC50 value.

A typical electrophysiology protocol using the patch-clamp technique would entail:

-

Culturing of primary neurons or a suitable neuronal cell line.

-

Obtaining a whole-cell patch-clamp recording from a single cell.

-

Application of voltage protocols to elicit sodium currents.

-

Perfusion of the cell with known concentrations of Piridocaine Hydrochloride.

-

Measurement of the reduction in sodium current amplitude to determine the dose-response relationship and the effect on channel gating properties.

Conclusion and Future Directions

Piridocaine Hydrochloride is a local anesthetic for which there is a notable scarcity of detailed neuropharmacological data. While its primary mechanism of action is inferred to be the blockade of voltage-gated sodium channels, the specifics of this interaction, its receptor binding profile, and its effects on neuronal signaling pathways have not been adequately investigated or reported.

For drug development professionals and researchers, Piridocaine Hydrochloride represents a compound with an incomplete scientific profile. Future research should prioritize the systematic characterization of its pharmacological properties using modern in vitro and in vivo techniques. Such studies are essential to fully understand its potential therapeutic applications and to compare its efficacy and safety profile with other local anesthetic agents. The lack of available data underscores the importance of comprehensive pharmacological profiling for all therapeutic agents, even those with a long history of classification within a particular drug class.

Piridocaine Hydrochloride: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties and structural information for Piridocaine Hydrochloride. The data presented herein is based on publicly available chemical databases.

Core Chemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C14H20N2O2.ClH[1] |

| Molecular Weight | 284.78 g/mol [1] |

| IUPAC Name | 2-(piperidin-2-yl)ethyl 2-aminobenzoate (B8764639) hydrochloride |

| SMILES | c1ccc(c(c1)C(=O)OCCC2CCCCN2)N.Cl[1] |

| InChI | InChI=1S/C14H20N2O2.ClH/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11;/h1-2,6-7,11,16H,3-5,8-10,15H2;1H[1] |

| InChIKey | AOTAYHZDDHTRBZ-UHFFFAOYSA-N[1] |

| Stereochemistry | Racemic[1][2] |

| Common Synonyms | Lucaine, Beta-(2-piperidyl)ethyl o-aminobenzoate[2] |

Chemical Structure

The two-dimensional chemical structure of Piridocaine Hydrochloride is depicted below. This visualization was generated based on its SMILES (Simplified Molecular-Input Line-Entry System) representation.

Experimental Protocols

A comprehensive search of available scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or analysis of Piridocaine Hydrochloride. While methods for related local anesthetic compounds such as lidocaine (B1675312) and prilocaine (B1678100) are documented, these protocols are not directly applicable to Piridocaine Hydrochloride and are therefore not included in this guide to maintain accuracy.

Further Research

Professionals in drug development and research are encouraged to perform their own internal experimental evaluations to determine the quantitative chemical properties of Piridocaine Hydrochloride, such as its melting point, boiling point, solubility profile, and pKa. The development of validated analytical methods, for instance using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), would be essential for quality control and further research into this compound.

References

The Enigmatic History of Piridocaine Hydrochloride: An Obscure Local Anesthetic

Introduction

Piridocaine Hydrochloride, identified by its IUPAC name 2-(2-Piperidinyl)ethyl 2-aminobenzoate (B8764639) hydrochloride, represents a seldom-documented chapter in the extensive history of local anesthetic development. Despite its structural similarities to other well-known "-caine" anesthetics, a comprehensive review of scientific literature, historical medical texts, and patent databases reveals a conspicuous absence of information regarding its discovery, synthesis, and clinical application. This technical guide aims to provide a framework for understanding Piridocaine Hydrochloride within the broader context of local anesthetic research, while acknowledging the profound lack of specific data on the compound itself. Its obscurity suggests it may have been a compound of transient academic interest or a pharmaceutical candidate that did not proceed to clinical significance.

Historical Context: The Quest for Safer Anesthesia

The development of local anesthetics is a rich narrative that began with the isolation of cocaine from coca leaves in the mid-19th century.[1] While revolutionary, cocaine's toxicity and addictive properties spurred a multi-decade search for synthetic alternatives.[1] This research led to the classification of local anesthetics into two primary groups: amino esters and amino amides.[2]

Piridocaine, as an ester of aminobenzoic acid, falls into the former category, which includes pioneering drugs like procaine (B135) (Novocain), synthesized in 1904.[2] The fundamental structure of these agents typically consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group.[3] The nature of the hydrophilic amine, often a tertiary amine, is crucial for the molecule's solubility and anesthetic properties. Piridocaine's distinguishing feature is the inclusion of a piperidine (B6355638) ring in its hydrophilic portion, a characteristic shared by some other local anesthetics which can influence lipid solubility and duration of action.

Piridocaine Hydrochloride: A Chemical Overview

While the specific discovery and development history of Piridocaine Hydrochloride remains elusive, its chemical structure provides clues to its intended function and potential properties.

Table 1: Chemical and Physical Properties of Piridocaine

| Property | Value |

| IUPAC Name | 2-(2-Piperidinyl)ethyl 2-aminobenzoate |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molar Mass | 248.32 g/mol |

| Chemical Class | Amino Ester Local Anesthetic |

Note: Data is limited and derived from basic chemical databases. No experimental data from dedicated studies on Piridocaine was found.

Synthesis

A specific, documented synthesis protocol for Piridocaine Hydrochloride has not been located in the reviewed literature. However, based on its structure as an amino ester, a plausible synthetic pathway can be hypothesized. This would likely involve the esterification of 2-aminobenzoic acid (anthranilic acid) with 2-(2-piperidinyl)ethanol.

Below is a conceptual workflow for such a synthesis.

Caption: Hypothetical synthesis workflow for Piridocaine Hydrochloride.

Mechanism of Action (Presumed)

Given its classification as an amino ester local anesthetic, Piridocaine Hydrochloride would be expected to exert its effects by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action would prevent the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and producing a localized loss of sensation.

The general mechanism for local anesthetics is illustrated in the following signaling pathway diagram.

Caption: Presumed mechanism of action for Piridocaine Hydrochloride.

Experimental and Clinical Data: A Void in the Record

A defining feature of Piridocaine Hydrochloride is the apparent lack of published experimental or clinical data. Extensive searches of prominent scientific databases have yielded no studies detailing its pharmacological profile, such as:

-

Potency and Efficacy: No comparative data on its anesthetic strength relative to other agents.

-

Onset and Duration of Action: No information on how quickly it takes effect or how long the anesthetic effect lasts.

-

Toxicity: No data on its potential for local or systemic toxicity.

-

Pharmacokinetics: No studies on its absorption, distribution, metabolism, and excretion.

Similarly, there are no records of clinical trials investigating the safety and efficacy of Piridocaine Hydrochloride in human subjects. This suggests that the compound either showed no promise in early preclinical studies or was abandoned for other scientific or commercial reasons before reaching the clinical trial phase.

Conclusion

Piridocaine Hydrochloride remains an enigma in the history of pharmacology. While its chemical structure places it firmly within the family of amino ester local anesthetics, the historical and scientific record is silent on its origins and development. For researchers, scientists, and drug development professionals, the story of Piridocaine Hydrochloride serves as a reminder that the path of pharmaceutical research is often marked by numerous candidates that, for a multitude of reasons, do not advance to widespread use. The absence of data precludes any detailed technical assessment, leaving its potential properties and the reasons for its obscurity as matters of speculation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiology Studies of Piridocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piridocaine Hydrochloride is a local anesthetic agent. The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By inhibiting these channels, local anesthetics prevent the transmission of nerve impulses, leading to a loss of sensation. In vitro electrophysiology, particularly the patch-clamp technique, is the gold standard for investigating the interaction of compounds like Piridocaine Hydrochloride with ion channels at the molecular level.

These application notes provide a detailed framework for characterizing the effects of Piridocaine Hydrochloride on various ion channels using in vitro electrophysiology. Due to a scarcity of published data specific to Piridocaine Hydrochloride, the following protocols and data are based on established methodologies for other well-characterized local anesthetics, such as lidocaine. These should serve as a comprehensive guide for researchers to design and execute their own studies.

Data Presentation: Comparative Quantitative Data of Local Anesthetics

| Local Anesthetic | Ion Channel Subtype | Cell Type | Holding Potential (mV) | IC50 |

| Lidocaine | hNaV1.5 | HEK293 | -120 | 775.6 ± 37.1 µM[1] |

| Lidocaine | hNaV1.5 | HEK293 | -90 | 18.4 ± 2.6 µM[1] |

| Lidocaine | KATP Channels | Rat Cardiomyocytes | 0 | 43 ± 4.7 µmol/L[1] |

| Lidocaine | hERG K+ Channels | HEK293 | Not Specified | 88.63 ± 7.99 µmol/L[1] |

| Lidocaine | I(h) current | Rat Thalamocortical Neurons | Not Specified | 72 µM[2] |

| Bupivacaine | Voltage-gated K+ channels | N/A | N/A | 92 µM |

| Tetracaine | Voltage-gated K+ channels | N/A | N/A | 946 µM |

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp electrophysiology to assess the effects of Piridocaine Hydrochloride on voltage-gated sodium and potassium channels.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Objective: To determine the inhibitory effect of Piridocaine Hydrochloride on voltage-gated sodium channels (VGSCs).

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing a specific VGSC subtype (e.g., NaV1.5, NaV1.7) are recommended. Primary cultured neurons or cardiomyocytes can also be used.

Materials:

-

External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Piridocaine Hydrochloride stock solution (e.g., 100 mM in deionized water).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Baseline Recording:

-

Set the amplifier to voltage-clamp mode.

-

Hold the cell membrane at a holding potential of -100 mV to ensure most sodium channels are in the resting state.

-

Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

-

Record a stable baseline current for at least 3-5 minutes.

-

-

Drug Application:

-

Prepare a series of dilutions of Piridocaine Hydrochloride in the external solution (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Perfuse the cells with increasing concentrations of Piridocaine Hydrochloride, allowing the effect to reach a steady state at each concentration (typically 2-3 minutes).

-

Record the peak sodium current at each concentration.

-

-

Washout: Perfuse the cell with the control external solution to observe the reversal of the drug effect.

-

Data Analysis:

-

Measure the peak inward current amplitude at each drug concentration.

-

Normalize the current to the baseline control.

-

Plot the normalized current as a function of the drug concentration and fit the data with the Hill equation to determine the IC50 value.

-

Protocol 2: Characterization of State-Dependent Inhibition

Objective: To determine if Piridocaine Hydrochloride preferentially binds to the resting, open, or inactivated state of the sodium channel.

Procedure:

-

Resting State Inhibition (Tonic Block):

-

From a hyperpolarized holding potential (e.g., -120 mV), apply brief depolarizing pulses (e.g., to -10 mV) at a low frequency (e.g., 0.1 Hz) to minimize channel opening.

-

Apply different concentrations of Piridocaine Hydrochloride and measure the reduction in peak current.

-

-

Inactivated State Inhibition:

-

Hold the membrane at various depolarized potentials (e.g., from -110 mV to -60 mV for 500 ms) to induce steady-state inactivation.

-

Apply a test pulse (e.g., to -10 mV) to measure the fraction of non-inactivated channels.

-

Repeat this protocol in the presence of Piridocaine Hydrochloride to determine if the steady-state inactivation curve is shifted.

-

-

Use-Dependent (Phasic) Block:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV).

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a higher frequency (e.g., 5 Hz or 10 Hz).

-

Measure the progressive decrease in the peak current amplitude during the pulse train in the absence and presence of Piridocaine Hydrochloride. A more rapid decline in the presence of the drug indicates use-dependent block.

-

Protocol 3: Whole-Cell Voltage-Clamp Recording of Potassium Currents

Objective: To determine the effect of Piridocaine Hydrochloride on voltage-gated potassium channels (VGKCs).

Cell Lines: HEK-293 cells expressing specific VGKC subtypes (e.g., Kv1.1, Kv7.2/7.3) or primary neurons/cardiomyocytes.

Materials:

-

External Solution (in mM): Same as for sodium currents.

-

Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Piridocaine Hydrochloride stock solution.

-

Patch-clamp setup as described above.

Procedure:

-

Follow steps 1-5 from Protocol 1 to achieve the whole-cell configuration.

-

Baseline Recording:

-

Hold the cell at a potential where potassium channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit outward potassium currents.

-

Record a stable baseline of current families.

-

-

Drug Application: Perfuse with increasing concentrations of Piridocaine Hydrochloride and record the potassium currents at each concentration.

-

Washout: Perfuse with control solution to check for reversibility.

-

Data Analysis:

-

Measure the steady-state outward current at a specific depolarizing step (e.g., +40 mV) for each drug concentration.

-

Construct a concentration-response curve and calculate the IC50.

-

Analyze changes in channel activation and inactivation kinetics.

-

Visualizations

Signaling Pathway of Local Anesthetic Action

Caption: Mechanism of Piridocaine Hydrochloride action on a voltage-gated sodium channel.

Experimental Workflow for Whole-Cell Patch-Clamp

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Piridocaine Hydrochloride in Human Plasma

Introduction

Piridocaine Hydrochloride is a local anesthetic agent. The development of a robust and reliable analytical method for the quantification of Piridocaine Hydrochloride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Piridocaine Hydrochloride in human plasma. The described method is based on established principles for the analysis of similar local anesthetic compounds.

Principle

The method involves the extraction of Piridocaine Hydrochloride and an internal standard (IS) from human plasma via solid-phase extraction (SPE). Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a UV spectrophotometer.

Experimental Protocols

Materials and Reagents

-

Piridocaine Hydrochloride reference standard

-

Internal Standard (e.g., Lidocaine Hydrochloride)

-

HPLC grade acetonitrile (B52724) and methanol (B129727)

-

Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

-

Ultrapure water

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (C18, 100 mg, 1 mL)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 6.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Spectrophotometer |

| Detection Wavelength | 263 nm |

| Internal Standard (IS) | Lidocaine Hydrochloride (retention time approx. 5.5 min) |

| Retention Time (RT) | Piridocaine Hydrochloride (approx. 7.2 min) |

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: To 500 µL of human plasma, add 50 µL of the internal standard working solution. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Piridocaine Hydrochloride and the IS with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters are summarized below.

| Validation Parameter | Results |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | Intra-day: < 5%, Inter-day: < 7% |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Extraction Recovery | > 85% |

| Stability (Freeze-Thaw) | Stable for at least 3 cycles |

| Stability (Bench-Top) | Stable in plasma for at least 6 hours at room temperature |

Visualizations

Experimental Workflow Diagram

Application of Local Anesthetics in Animal Models of Pain: A Focus on Piridocaine Hydrochloride Analogues

Note to the Reader: Information regarding the specific application of Piridocaine Hydrochloride in animal models of pain is limited in the available scientific literature. Therefore, this document provides a comprehensive overview of the application of closely related and extensively studied local anesthetics, namely Lidocaine (B1675312) and Prilocaine. The principles, protocols, and mechanisms described herein are largely applicable to amide-type local anesthetics and can serve as a guide for research involving similar compounds like Piridocaine Hydrochloride.

Introduction

Local anesthetics are crucial tools in pain research, providing reversible blockade of nerve conduction to study pain pathways and develop novel analgesic therapies. Piridocaine Hydrochloride, as an amide-type local anesthetic, is expected to share a mechanism of action with well-known agents like Lidocaine and Prilocaine. This document details the application of these analogous compounds in various animal models of pain, providing researchers, scientists, and drug development professionals with structured data, experimental protocols, and visual guides to facilitate their research.

Mechanism of Action

Lidocaine and Prilocaine elicit their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials.[1][2] By preventing the transmission of nerve impulses, these agents effectively block the sensation of pain from the peripheral nervous system to the central nervous system.[1]

Data Presentation

The following tables summarize quantitative data from studies utilizing Lidocaine in animal models of pain. This data provides insights into effective dosages and pharmacokinetic parameters.

Table 1: Efficacy of Systemic Lidocaine in a Rat Model of Neuropathic Pain

| Animal Model | Drug | Dose (mg/kg/h) | Route | Pain Assessment | Outcome | Reference |

| Chronic Constriction Injury (Rat) | Lidocaine | 0.15 | Subcutaneous Infusion | Thermal Withdrawal Latency | No significant effect on hyperalgesia | [3] |

| Chronic Constriction Injury (Rat) | Lidocaine | 0.33 | Subcutaneous Infusion | Thermal Withdrawal Latency | No significant effect on hyperalgesia | [3] |

| Chronic Constriction Injury (Rat) | Lidocaine | 0.67 | Subcutaneous Infusion | Thermal Withdrawal Latency | Prevention of thermal hyperalgesia | [3] |

| Chronic Constriction Injury (Rat) | Lidocaine | 1.3 | Subcutaneous Infusion | Thermal Withdrawal Latency | Prevention of thermal hyperalgesia | [3] |

Table 2: Pharmacokinetic Parameters of Lidocaine in Animal Models

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |

| Goat Kids | 7 mg/kg (total dose) | Subcutaneous | 2.12 ± 0.81 | 0.33 ± 0.11 | 1.71 ± 0.51 | [4] |

| Dogs | 4 mg/kg | Paravertebral | ~1.5 (without adrenaline) | ~0.25 | Not Reported | [5] |

| Dogs | 4 mg/kg | Paravertebral | ~0.6 (with adrenaline) | ~0.5 | Not Reported | [5] |

| Rats | 0.33 mg/kg/h | Subcutaneous Infusion | 0.11 (average plasma concentration) | Not Applicable | Not Reported | [3] |

| Rats | 0.67 mg/kg/h | Subcutaneous Infusion | 0.36 (average plasma concentration) | Not Applicable | Not Reported | [3] |

| Rats | 1.3 mg/kg/h | Subcutaneous Infusion | 0.45 (average plasma concentration) | Not Applicable | Not Reported | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for common animal models of pain where local anesthetics are applied.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model is widely used to induce neuropathic pain, characterized by hyperalgesia and allodynia.

Objective: To assess the preemptive analgesic effect of a local anesthetic on the development of neuropathic pain.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Anesthetic (e.g., Isoflurane)

-

Surgical instruments

-

4-0 silk sutures

-

Local anesthetic solution (e.g., 2% Lidocaine)

-

Saline solution (control)

-

Osmotic minipumps (for continuous infusion studies)

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.

-

For preemptive analgesia studies, infiltrate the surgical site with the local anesthetic or saline solution prior to incision.[6]

-

For continuous infusion studies, implant a subcutaneous osmotic minipump to deliver the drug at a constant rate.[3]

-

Close the muscle layer and skin with sutures.

-

Allow the animal to recover and monitor for signs of distress.

Pain Behavior Assessment:

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). A reduced latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

-

Mechanical Allodynia: Assess the paw withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments. A lower threshold indicates mechanical allodynia.

Formalin Test for Inflammatory Pain in Mice or Rats

The formalin test is a model of tonic chemical pain that has an early neurogenic phase and a later inflammatory phase.

Objective: To evaluate the analgesic effect of a local anesthetic on inflammatory pain.

Materials:

-

Mice or rats

-

Formalin solution (1-5% in saline)

-

Local anesthetic solution

-

Observation chamber with a mirror for unobstructed viewing of paws

Procedure:

-

Administer the local anesthetic via the desired route (e.g., subcutaneous infiltration into the paw, systemic injection) at a predetermined time before the formalin injection.

-

Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of the hind paw.

-

Immediately place the animal in the observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw.

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

-

-

A reduction in the duration of these pain behaviors in the treated group compared to the control group indicates an analgesic effect.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of local anesthetics for pain.

Conclusion

While direct research on Piridocaine Hydrochloride in animal pain models is not widely published, the extensive data available for its analogues, Lidocaine and Prilocaine, offers a solid foundation for designing and interpreting such studies. The protocols and data presented here highlight the utility of local anesthetics in various pain models and provide a framework for investigating the analgesic potential of new chemical entities. Future research should aim to characterize the specific pharmacokinetic and pharmacodynamic properties of Piridocaine Hydrochloride to determine its efficacy and safety profile in the context of pain management.

References

- 1. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]

- 2. hexiapharm.com [hexiapharm.com]

- 3. Continual systemic infusion of lidocaine provides analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]

- 6. Preemptive analgesic effect of lidocaine in a chronic neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development of a Stability-Indicating HPLC Assay for Piridocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piridocaine Hydrochloride is an amide-type local anesthetic. To ensure the quality, safety, and efficacy of pharmaceutical products containing Piridocaine Hydrochloride, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1]

This application note details a comprehensive protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Piridocaine Hydrochloride. The methodology follows the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q2 (Validation of Analytical Procedures).[2][3] The protocol includes procedures for forced degradation studies, HPLC method development, and method validation.

Materials and Methods

Materials and Reagents

-

Piridocaine Hydrochloride Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Phosphate Monobasic

-

Orthophosphoric Acid

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Hydrogen Peroxide (30%)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Forced degradation studies will require a calibrated hot air oven, a photostability chamber, and water baths.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Piridocaine Hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.

Sample Solution (100 µg/mL): Prepare a solution of the drug product in the diluent to achieve a nominal concentration of 100 µg/mL of Piridocaine Hydrochloride.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

3.2.1 Acid Hydrolysis: To 5 mL of the Standard Stock Solution, add 5 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 50 mL with diluent.

3.2.2 Base Hydrolysis: To 5 mL of the Standard Stock Solution, add 5 mL of 0.1 M NaOH. Heat the solution at 80°C for 12 hours. Cool, neutralize with 0.1 M HCl, and dilute to 50 mL with diluent.

3.2.3 Oxidative Degradation: To 5 mL of the Standard Stock Solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 50 mL with diluent.

3.2.4 Thermal Degradation: Expose the solid Piridocaine Hydrochloride powder to 105°C in a hot air oven for 48 hours. Weigh 25 mg of the stressed powder, dissolve in, and dilute to 25 mL with diluent. Further dilute 5.0 mL to 50.0 mL with the diluent.

3.2.5 Photolytic Degradation: Expose the solid Piridocaine Hydrochloride powder in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Weigh 25 mg of the stressed powder, dissolve in, and dilute to 25 mL with diluent. Further dilute 5.0 mL to 50.0 mL with the diluent.

Chromatographic Conditions

The following HPLC conditions are a starting point and may require optimization.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 25 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Gradient | 0-5 min: 20% B 5-20 min: 20% to 80% B 20-25 min: 80% B 25-26 min: 80% to 20% B 26-30 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

3.4.1 Specificity: Analyze blank, placebo, Piridocaine Hydrochloride standard, and the stressed samples. The method is specific if the Piridocaine Hydrochloride peak is well-resolved from all degradation products and any excipient peaks. Peak purity analysis using a PDA detector should be performed.

3.4.2 Linearity: Prepare a series of at least five concentrations of Piridocaine Hydrochloride ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

3.4.3 Accuracy: Perform recovery studies by spiking a placebo with known amounts of Piridocaine Hydrochloride at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

3.4.4 Precision:

-

Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.